Cas no 921523-52-6 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide
- 921523-52-6
- AKOS024633509
- F2262-0555
- N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide
-
- インチ: 1S/C19H19FN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22-18(19)24)21-17(23)9-12-3-5-13(20)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,21,23)(H,22,24)
- InChIKey: GTMCMRJAMILLAW-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CC(NC1C=CC2=C(C=1)NC(C(C)(C)CO2)=O)=O
計算された属性
- せいみつぶんしりょう: 342.13797063g/mol
- どういたいしつりょう: 342.13797063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 503
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 67.4Ų
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2262-0555-5μmol |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide |
921523-52-6 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2262-0555-5mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide |
921523-52-6 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2262-0555-15mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide |
921523-52-6 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2262-0555-30mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide |
921523-52-6 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2262-0555-25mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide |
921523-52-6 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2262-0555-75mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide |
921523-52-6 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2262-0555-10μmol |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide |
921523-52-6 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2262-0555-2μmol |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide |
921523-52-6 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2262-0555-20μmol |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide |
921523-52-6 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2262-0555-3mg |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide |
921523-52-6 | 90%+ | 3mg |
$94.5 | 2023-05-16 |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamideに関する追加情報
Comprehensive Analysis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide (CAS No. 921523-52-6)
The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide (CAS No. 921523-52-6) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex name reflects its intricate chemical architecture, combining a benzoxazepine core with a 4-fluorophenyl acetamide moiety. This combination suggests potential applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibition, which are hot topics in modern therapeutics.
Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such specialized compounds. Researchers are increasingly leveraging machine learning algorithms to predict the bioactivity of molecules like CAS 921523-52-6, addressing common search queries such as "how to optimize benzoxazepine derivatives for better bioavailability" or "fluorophenyl acetamides in CNS drug development." The compound's tetrahydro-1,5-benzoxazepin scaffold is particularly noteworthy, as it mimics privileged structures found in many FDA-approved drugs, making it a promising candidate for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the incorporation of a 4-fluorophenyl group enhances the compound's metabolic stability, a key concern in medicinal chemistry forums and search engine queries. This modification aligns with the industry's focus on improving drug half-lives and reducing off-target effects. The 3,3-dimethyl-4-oxo segment further contributes to steric hindrance, potentially influencing binding affinity—a topic frequently searched by students and professionals alike ("role of steric effects in drug-receptor interactions").
In the context of green chemistry initiatives, synthetic routes for CAS 921523-52-6 are being evaluated for atom economy and waste reduction. This responds to growing public interest in "sustainable pharmaceutical manufacturing," as evidenced by rising Google Trends data. The compound's benzoxazepine core also intersects with popular research on heterocyclic compounds in neurodegenerative diseases, a trending topic given global aging populations.
Analytical characterization of this compound typically involves advanced techniques like LC-MS and NMR spectroscopy, addressing common laboratory questions about "how to validate novel benzoxazepine derivatives." Its acetamide linkage presents interesting hydrogen-bonding capabilities, relevant to discussions about molecular docking simulations—a frequently searched term in computational biology circles.
The pharmacological potential of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide extends to possible applications in inflammatory pathways and signal transduction modulation, areas dominating recent scientific literature. This aligns with health-conscious consumers searching for "next-generation anti-inflammatory agents" or "targeted small molecule therapies." However, comprehensive in vivo studies are still needed to fully elucidate its therapeutic profile.
From a commercial standpoint, the compound's CAS 921523-52-6 identifier serves as crucial metadata for chemical databases, facilitating procurement by research institutions. This practical aspect responds to frequent searches about "sourcing rare benzoxazepine derivatives" or "bulk specialty chemicals for drug development." The presence of both hydrogen bond acceptors and aromatic systems in its structure makes it particularly interesting for fragment-based drug design approaches currently revolutionizing pharmaceutical R&D.
In conclusion, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide represents a compelling case study in modern drug discovery chemistry. Its structural features address multiple contemporary research challenges while aligning with industry trends toward precision medicine and computationally assisted molecular design. As interest in small molecule therapeutics continues to grow, compounds like CAS 921523-52-6 will likely remain at the forefront of academic and industrial investigation.
921523-52-6 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide) 関連製品
- 1394346-20-3(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide)
- 1219914-90-5(5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide)
- 2171241-77-1((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid)
- 2229241-27-2(1-(methanesulfonylmethyl)cyclopentan-1-amine)
- 2750933-59-4(Lepidiline C)
- 1823885-22-8(3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine)
- 203741-61-1(2-(4-nitrophenoxy)propanohydrazide)
- 1807004-85-8(2,4-Bis(trifluoromethyl)-3-methoxymandelic acid)
- 380609-27-8(1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol)
- 1805671-20-8(Methyl 5-chloromethyl-4-cyano-2-fluorobenzoate)



